(2-硝基苯基)-磷酰三酰胺

描述

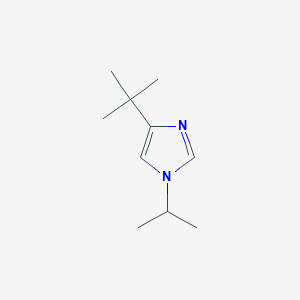

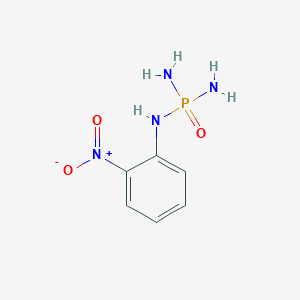

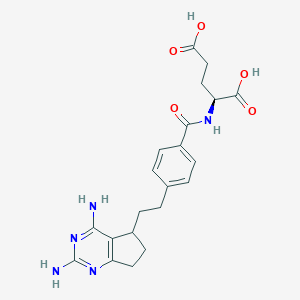

2-Nitrophenyl)-phosphoric triamide, also known as 2-NPPA, is an organophosphorus compound used in the synthesis of a variety of organic molecules. It is a versatile and powerful reagent due to its ability to form a variety of esters, amides, and other derivatives. 2-NPPA is a colorless, crystalline solid that is soluble in organic solvents, such as acetone and ethanol. It is a common reagent in organic synthesis and has been used in the synthesis of a variety of drugs and other compounds.

科学研究应用

抗癌药物开发:研究已经调查了 N,N:N',N':N'',N''-三-1,2-乙二胺基磷酰三酰胺 (TEPA) 类似物的构型,其治疗指数明显高于 TEPA 本身。这些类似物与寻找新的抗癌药物有关 (Sosnovsky, Rao, & Li, 1986)。

生物化学和 O-给体配体:包括 (2-硝基苯基)-磷酰三酰胺在内的磷酰三酰胺在生物化学中有着广泛的应用,并被用作 O-给体配体。已经研究了各种混合酰胺磷酰三酰胺的合成和结构,为它们的潜在应用提供了见解 (Keikha 等人,2016)。

环境应用:在农业实践中,(2-硝基苯基)-磷酰三酰胺被用作脲酶抑制剂。它在减少施用于奶牛放牧牧场的牛尿中的氨排放方面的有效性和持久性已与其他抑制剂进行了比较,突出了其在环境管理中的作用 (Adhikari 等人,2019;Adhikari 等人,2020)。

硝化和脲酶抑制剂:联合使用脲酶和硝化抑制剂,包括 (2-硝基苯基)-磷酰三酰胺,可以减轻土壤 NH3 和 N2O 排放。这对于提高农业实践的环境可持续性非常重要 (Ni, Kage, & Pacholski, 2018)。

离子选择性膜电极:某些与 (2-硝基苯基)-磷酰三酰胺相关的磷酰三酰胺已被用作离子选择性膜电极中的离子载体。这些研究有助于开发用于检测各种离子的选择性和灵敏的方法 (Pazik & Skwierawska, 2014)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of (2-Nitrophenyl)-phosphoric triamide is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .

Mode of Action

(2-Nitrophenyl)-phosphoric triamide interacts with its target, PqsD, by inhibiting its function. This inhibition disrupts the normal cell-to-cell communication in Pseudomonas aeruginosa, affecting the bacteria’s ability to behave collectively .

Biochemical Pathways

The inhibition of PqsD affects the production of signal molecules HHQ and PQS in Pseudomonas aeruginosa . These molecules are crucial for quorum sensing (QS), a system that allows bacteria to behave collectively rather than as individuals . By disrupting QS, the compound can potentially affect a variety of virulence factors and biofilm formation .

Pharmacokinetics

Similar compounds such as nifedipine, which also contain a nitrophenyl group, are known to be almost completely absorbed from the gastrointestinal tract . The bioavailability of these compounds is influenced by presystemic metabolism

Result of Action

The inhibition of PqsD by (2-Nitrophenyl)-phosphoric triamide results in a disruption of QS in Pseudomonas aeruginosa . This can lead to a decrease in the production of virulence factors and a reduction in biofilm formation . These changes at the molecular and cellular level can potentially reduce the pathogenicity of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Nitrophenyl)-phosphoric triamide. For instance, nitrophenol compounds, which include (2-Nitrophenyl)-phosphoric triamide, are used in various industries and can enter the environment through degradation The presence of these compounds in the environment could potentially affect their action and efficacy

属性

IUPAC Name |

N-diaminophosphoryl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H5,7,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPVISFVPDYFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

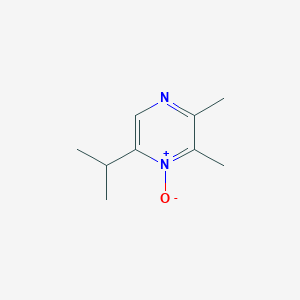

C1=CC=C(C(=C1)NP(=O)(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N4O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470389 | |

| Record name | (2-Nitrophenyl)-phosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874819-71-3 | |

| Record name | N-(2-Nitrophenyl)phosphoric triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874819-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)-phosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric triamide, N-(2-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (2-Nitrophenyl)-phosphoric triamide (2-NPT) function as a urease inhibitor? What are the downstream effects of this inhibition?

A: 2-NPT acts by disrupting the activity of the enzyme urease, which is responsible for catalyzing the hydrolysis of urea into ammonia (NH3) and carbon dioxide (CO2) [, , ]. This inhibition prevents the rapid breakdown of urea, a common nitrogen fertilizer, in the soil. By slowing down this process, 2-NPT helps reduce the volatilization of ammonia into the atmosphere [, ]. This is particularly important in agricultural settings, as ammonia emissions not only represent a loss of valuable nitrogen fertilizer but also contribute to air pollution and environmental problems.

Q2: Existing urease inhibitors often have limited longevity in the field. How does the longevity of 2-NPT compare to a commonly used inhibitor, N-(n-butyl) thiophosphoric triamide (nBTPT)?

A: Research suggests that 2-NPT exhibits a longer-lasting inhibitory effect on urease compared to nBTPT [, ]. Laboratory incubation studies demonstrated that 2-NPT continued to significantly reduce ammonia emissions from cattle urine applied to pasture soils for a longer period (up to 58 days) compared to nBTPT [, ]. This extended longevity of 2-NPT could translate into improved nitrogen use efficiency in agricultural applications.

Q3: Apart from its application as a urease inhibitor, does research suggest any other potential uses for 2-NPT?

A: While the primary focus of research on 2-NPT revolves around its role as a urease inhibitor, a patented process describes its synthesis from 2-nitroaniline and phosphorus pentachloride, highlighting its potential use as a precursor or intermediate in the production of other chemical compounds []. Further research may uncover additional applications for 2-NPT in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)

![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)